![molecular formula C17H22N2O5S2 B2582645 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097861-75-9](/img/structure/B2582645.png)
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a piperidine ring, a carboxamide group, and a methanesulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan and thiophene rings could potentially be introduced via a Paal-Knorr synthesis or a Gewald reaction . The piperidine ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles, with oxygen and sulfur atoms respectively . The piperidine is a six-membered ring containing nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The furan and thiophene rings, for example, are aromatic and might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide and methanesulfonyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Photooxygenation and Synthesis of γ-Hydroxybutenolides
A study by Kotzabasaki, Vassilikogiannakis, and Stratakis (2016) demonstrated the use of 2-thiophenyl-substituted furans, which are structurally related to the compound , in the photooxygenation process. This process led to the efficient synthesis of γ-hydroxybutenolides, highlighting its potential in organic synthesis and chemical transformations (Kotzabasaki et al., 2016).
Application in Dye-Sensitized Solar Cells
The compound's structural analogs were used in a study by Se Hun Kim et al. (2011) for their application in dye-sensitized solar cells. They found that derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating its utility in renewable energy technologies (Se Hun Kim et al., 2011).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds structurally similar to the one , such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole. Their research contributes to the understanding of the chemical properties and potential applications of such compounds in various organic reactions (Aleksandrov & El’chaninov, 2017).
Pharmaceutical Applications
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogs, demonstrating their potential as antibacterial agents. This indicates the relevance of similar compounds in developing new pharmaceuticals (Siddiqa et al., 2022).
Influenza Virus Inhibition
Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives, including those structurally related to the queried compound, as potent inhibitors of the influenza A H5N1 virus. This highlights its potential application in antiviral drug development (Yongshi et al., 2017).
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-10-25-11-14)15-3-2-9-24-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFHQJFSXHNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

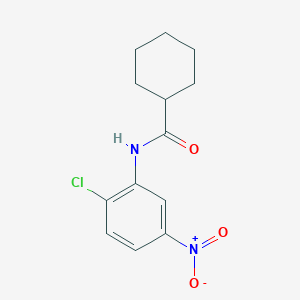
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)


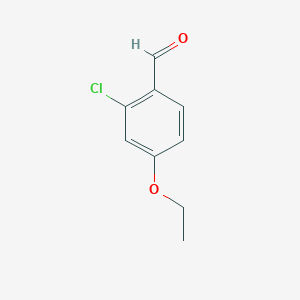
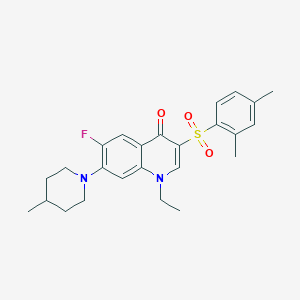
![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)
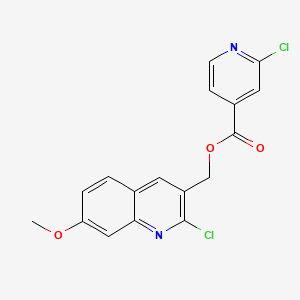
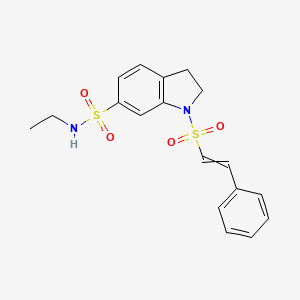
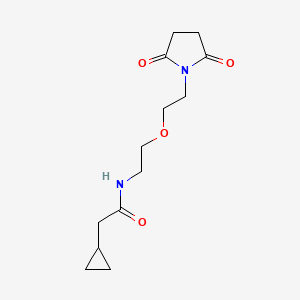
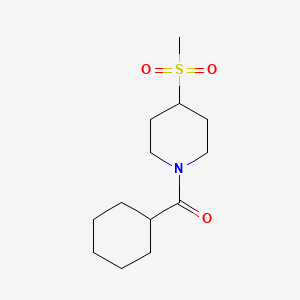
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)